REACTION_CXSMILES
|
[Li]C(CC)C.CN(CCN(C)C)C.[CH3:14][O:15][C:16]1[CH:17]=[C:18]([C:22]([N:24]2[CH2:28][CH2:27][CH2:26][CH2:25]2)=[O:23])[CH:19]=[CH:20][CH:21]=1.[Li].[B:30](OC)([O:33]C)[O:31]C>C1COCC1>[CH3:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([C:22]([N:24]2[CH2:28][CH2:27][CH2:26][CH2:25]2)=[O:23])[C:17]=1[B:30]([OH:33])[OH:31] |^1:28|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(=O)N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at −78° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the precipitate were filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with water and ethyl acetate
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC=C1)C(=O)N1CCCC1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 28.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |